(2S,4S)-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid
CAS No.: 67463-44-9
Cat. No.: VC21537117
Molecular Formula: C6H11NO3
Molecular Weight: 145.16 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 67463-44-9 |
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Molecular Formula | C6H11NO3 |
Molecular Weight | 145.16 g/mol |
IUPAC Name | (2S,4S)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C6H11NO3/c1-7-3-4(8)2-5(7)6(9)10/h4-5,8H,2-3H2,1H3,(H,9,10)/t4-,5-/m0/s1 |
Standard InChI Key | FMIPNAUMSPFTHK-WHFBIAKZSA-N |
Isomeric SMILES | CN1C[C@H](C[C@H]1C(=O)O)O |
SMILES | CN1CC(CC1C(=O)O)O |
Canonical SMILES | CN1CC(CC1C(=O)O)O |
Structural Properties and Chemical Identification
The compound (2S,4S)-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid is a modified amino acid featuring a pyrrolidine ring structure with specific stereochemistry that determines its biological and chemical properties. Understanding its fundamental structural characteristics provides insight into its functionality and applications.
Basic Chemical Parameters
(2S,4S)-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid is identified by CAS number 67463-44-9 and has a molecular formula of C6H11NO3 with a molecular weight of 145.16 g/mol. The compound features a five-membered pyrrolidine ring with a carboxylic acid group at the C2 position and a hydroxyl group at the C4 position, both in the S configuration. The nitrogen atom in the pyrrolidine ring is methylated, which distinguishes it from standard hydroxyproline structures found in biological systems.
The following table outlines the key identifiers and properties of this compound:
Property | Value |
---|---|
CAS Number | 67463-44-9 |
Molecular Formula | C6H11NO3 |
Molecular Weight | 145.16 g/mol |
IUPAC Name | (2S,4S)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C6H11NO3/c1-7-3-4(8)2-5(7)6(9)10/h4-5,8H,2-3H2,1H3,(H,9,10)/t4-,5-/m0/s1 |
Standard InChIKey | FMIPNAUMSPFTHK-WHFBIAKZSA-N |
Isomeric SMILES | CN1CC@HO |
Stereochemistry Significance
Applications in Protein Engineering
The distinctive structural properties of (2S,4S)-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid make it valuable in protein engineering applications, particularly those involving collagen-like structures. Its incorporation into peptide sequences can significantly alter their properties in predictable and beneficial ways.
Enhancement of Peptide Stability
Research has highlighted the significant role of (2S,4S)-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid in enhancing the stability of collagen-like peptides. When incorporated into peptide structures, this compound has been shown to improve several key characteristics:
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Thermal stability, allowing peptides to maintain their structure at elevated temperatures
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Resistance to enzymatic degradation, potentially extending the half-life of peptide-based therapeutics
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Conformational rigidity, which can enhance binding specificity to target molecules
These stability-enhancing properties make (2S,4S)-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid valuable for designing peptide-based materials with improved durability and specific structural characteristics. Such applications could lead to advances in biomaterials for tissue engineering, drug delivery systems, and other biomedical applications.
Conformational Control in Peptide Design
The incorporation of (2S,4S)-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid into peptide sequences offers precise control over peptide conformation due to the compound's rigid structure and defined stereochemistry. This conformational control is particularly valuable in designing peptides with specific secondary structures, which is essential for their interaction with biological targets. The ability to influence peptide folding and stability represents a powerful tool in rational peptide design for therapeutic and biotechnological applications.
Comparative Analysis with Related Compounds
Understanding the unique properties of (2S,4S)-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid benefits from comparison with structurally related compounds, highlighting its distinctive features and potential advantages for specific applications.
Structural Relationship to Other Modified Prolines
Several related compounds share structural features with (2S,4S)-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid, including various protected derivatives such as N-BOC-cis-4-hydroxyproline methyl ester. These protected forms often serve as synthetic intermediates in the preparation of more complex molecules containing the core (2S,4S)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid structure. The relationship between these compounds highlights potential synthetic pathways and structural modifications that could enhance specific properties for targeted applications.
Future Research Directions
Based on the current understanding of (2S,4S)-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid, several promising research directions emerge that could further elucidate its properties and expand its applications across multiple fields.
Expanded Therapeutic Exploration
Future research could focus on expanding the therapeutic applications of (2S,4S)-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid beyond the currently identified areas. This might include:
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Detailed mechanistic studies of its anti-inflammatory and analgesic properties
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Broader screening against various viral pathogens beyond HCV
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Investigation of potential applications in neurodegenerative diseases where protein misfolding plays a role
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Development of targeted delivery systems to enhance the compound's efficacy in specific tissues
These expanded therapeutic investigations could reveal new applications that leverage the compound's unique structural and biochemical properties.
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